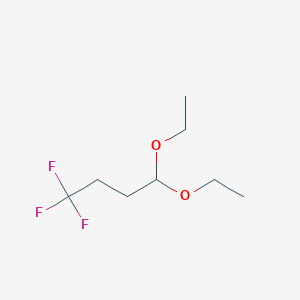

4,4-Diethoxy-1,1,1-trifluorobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15F3O2 |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

4,4-diethoxy-1,1,1-trifluorobutane |

InChI |

InChI=1S/C8H15F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-6H2,1-2H3 |

InChI Key |

KZNMRURXVYZRIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCC(F)(F)F)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Diethoxy 1,1,1 Trifluorobutane and Analogues

Conventional Approaches to 1,1,1-Trifluorobutane (B1315801) Derivatives

The construction of the 1,1,1-trifluorobutane skeleton often relies on the introduction of the trifluoromethyl group onto a four-carbon chain. This is typically accomplished through the use of fluorinated building blocks or through direct fluorination techniques.

Fluorination Strategies for Butane (B89635) Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern synthetic chemistry, with various methods available to achieve this transformation. chinesechemsoc.org Direct fluorination of a butane scaffold to produce a 1,1,1-trifluorobutane derivative can be challenging due to the high reactivity of many fluorinating agents. tcichemicals.com However, selective fluorination methods have been developed. For instance, electrochemical fluorination (ECF) in anhydrous hydrogen fluoride (B91410) is a powerful technique for preparing perfluoroalkanesulfonyl fluorides from their hydrocarbon analogs. google.com While not a direct route to the target compound, this illustrates a fundamental strategy for introducing multiple fluorine atoms.

More targeted approaches often involve the use of specialized reagents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for the fluorination of activated C-H bonds. chinesechemsoc.org For instance, the fluorination of active methylene (B1212753) compounds can be achieved using a sterically hindered N-fluorosulfonamide reagent with a catalytic amount of a mild base. nih.gov Palladium-catalyzed C(sp³)–H fluorination has also emerged as a method for the diastereoselective introduction of fluorine. chinesechemsoc.org These strategies, while general, form the basis for the potential, albeit less common, direct fluorination of a suitably functionalized butane derivative.

Synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one (B1502598) as a Precursor

A more common and controlled approach to 4,4-Diethoxy-1,1,1-trifluorobutane involves the synthesis of its keto-precursor, 4,4-Diethoxy-1,1,1-trifluorobutan-2-one. This intermediate contains the complete carbon skeleton and the desired trifluoromethyl and diethoxy acetal (B89532) moieties.

The reaction between derivatives of trifluoroacetic acid and vinyl ethyl ether is a key method for constructing the carbon backbone of the target system. This reaction typically yields 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), which can then be converted to the desired saturated acetal. For example, the reaction of trifluoroacetyl chloride with ethyl vinyl ether in the presence of a base like pyridine (B92270) can produce 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

A continuous synthesis method for 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been developed, which involves reacting vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride (B1165640) in a continuous reactor. The molar ratio of vinyl ethyl ether to trifluoroacetic anhydride is typically between 1:1 and 1.5:1.

| Reactants | Reagents/Solvents | Product |

| Vinyl ethyl ether, Trifluoroacetic anhydride | Triethylamine, Polar solvent | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one |

| Vinyl ethyl ether, Trifluoroacetic acid | Pyridine, Dichloromethane, Methylsulfonyl chloride | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one |

This enol ether can subsequently be converted to 4,4-diethoxy-1,1,1-trifluorobutan-2-one by the addition of ethanol (B145695).

Triethyl orthoacetate can serve as a reactant with trifluoroacetic anhydride in the presence of a base like pyridine to form related structures. While the direct synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one from this specific combination is not extensively detailed in readily available literature, the reaction of acetals with trifluoroacetic anhydride is a known method for producing acylated products. For instance, 1,1-diethoxydodecane (B3053380) reacts with trifluoroacetic anhydride in a chloroform-pyridine solution. This suggests a plausible, though less common, route where an orthoester could be involved in the formation of the trifluoromethyl ketone moiety.

Formation of this compound-2,2-diol

The ketone 4,4-Diethoxy-1,1,1-trifluorobutan-2-one can exist in equilibrium with its hydrated form, this compound-2,2-diol, in the presence of water. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water to form the stable gem-diol. This hydrated form is a relevant species in the chemistry of this ketone.

Advanced and Specialized Synthetic Routes

Advanced synthetic strategies for accessing this compound and its analogues focus on improving efficiency and selectivity. A key transformation is the reduction of the ketone functionality in the precursor 4,4-Diethoxy-1,1,1-trifluorobutan-2-one.

The catalytic hydrogenation of trifluoromethyl ketones to their corresponding alcohols is a well-established and highly efficient method. Various transition metal catalysts, including rhodium, iridium, and platinum, have been employed for this purpose, often with high enantioselectivity when chiral ligands are used. For example, chiral rhodium-(amidephosphine-phosphinite) complexes have been used for the asymmetric hydrogenation of trifluoromethyl ketones to yield chiral trifluoromethyl alcohols with high enantiomeric excesses. Current time information in Bangalore, IN. Similarly, iridium/f-amphol and iridium/f-ampha catalysis systems provide an efficient method for synthesizing chiral secondary 2,2,2-trifluoroethanols in high yields and excellent enantioselectivities. rsc.orgd-nb.info Platinum catalysts modified with cinchonidine (B190817) have also been used for the enantioselective hydrogenation of trifluoromethyl ketones. nih.gov

Following the reduction of the ketone to 4,4-Diethoxy-1,1,1-trifluorobutan-2-ol, a subsequent deoxygenation step would yield the target compound, this compound. While specific literature on the deoxygenation of this particular alcohol is scarce, standard methods for alcohol deoxygenation, such as the Barton-McCombie deoxygenation, could potentially be applied.

Furthermore, advanced catalytic methods involving fluorinated acetals are being developed. For example, chromium(II)-catalyzed defluorinative reductive cross-coupling of acetals with α-trifluoromethyl alkenes provides a route to gem-difluoroalkenes. rsc.org While not a direct synthesis of the target compound, this demonstrates the increasing sophistication in the manipulation of fluorinated acetals.

| Precursor | Catalyst System | Product |

| Trifluoromethyl ketones | Chiral Rhodium-(amidephosphine-phosphinite) complexes | Chiral trifluoromethyl alcohols |

| Trifluoromethyl ketones | Iridium/f-amphol or Iridium/f-ampha complexes | Chiral secondary 2,2,2-trifluoroethanols |

| Trifluoromethyl ketones | Platinum/Cinchonidine | Chiral trifluoromethyl alcohols |

Continuous Flow Synthesis for Industrial Scale Production of Related Compounds

Continuous flow chemistry has emerged as a powerful technique for the industrial production of fluorinated compounds, offering significant advantages over traditional batch processing. mit.edursc.org This methodology is particularly beneficial for reactions involving hazardous reagents or producing unstable intermediates. mit.edu The use of microreactors in flow systems enhances heat and mass transfer, leading to improved reaction rates and safety profiles. mit.edu

For the synthesis of fluorinated compounds, continuous flow processes enable the safe handling of gases like fluorine and can be scaled up by adjusting flow rates or reactor volumes. mit.eduacs.org This approach has been successfully applied to the production of various fluorinated molecules, including those with trifluoromethyl groups. mit.edursc.org For instance, a continuous flow process was developed for generating [1.1.1]propellane, which can then be derivatized to form bicyclo[1.1.1]pentane (BCP) species, showcasing the potential for producing complex fluorinated structures. rsc.org

A modular continuous flow synthesis of the tyrosine kinase inhibitor imatinib (B729) and its analogs has also been reported. mit.edu This process utilizes a sequence of flow hydration and chemoselective C-N coupling, demonstrating the capability of flow chemistry to streamline multi-step syntheses without the need for intermediate purification. mit.edu Such strategies could be adapted for the industrial-scale production of this compound and its analogs, offering a safer and more efficient alternative to batch methods. nih.gov

Metal-Catalyzed Transformations in the Synthesis of Fluorinated Butadiene Derivatives

Transition-metal catalysis plays a crucial role in the synthesis of fluorinated organic compounds, including butadiene derivatives. beilstein-journals.orgnih.gov These methods often provide high selectivity and efficiency under mild reaction conditions. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for forming carbon-carbon bonds in the synthesis of complex fluorinated molecules. mdpi.com

One notable application is the palladium-catalyzed Heck reaction of acrylamides with 2-bromo-3,3,3-trifluoropropene, which yields 3-trifluoromethylated 1,3-butadienes with high regioselectivity. researchgate.net This reaction proceeds smoothly without the need for metal additives. researchgate.net Similarly, palladium catalysis has been employed in the C-H bond functionalization of acrylamides to stereoselectively produce trifluoromethylated 1,3-butadienes. researchgate.net

Copper-catalyzed reactions have also been utilized. For instance, the coupling of diazo compounds with Me3SiCF3, involving carbene migratory insertion and β-fluorine elimination, demonstrates the utility of copper in these transformations. sci-hub.se Furthermore, nickel-catalyzed reductive cross-coupling of alkyl halides with gem-difluoroalkenes can produce monofluoroalkenylated products through selective C-F bond cleavage. nih.gov These metal-catalyzed transformations offer versatile routes to fluorinated butadienes, which are valuable precursors for various applications.

Exploiting Organolithium and Grignard Reagents for Fluoro-Organic Synthesis

Organolithium and Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com These organometallic compounds are highly reactive and have been extensively used in the synthesis of fluorinated molecules. acs.orgtaylorandfrancis.com

Grignard reagents, which are organomagnesium halides, are strong nucleophiles and bases that react with a variety of electrophiles. sigmaaldrich.comyoutube.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.com In the context of fluoro-organic synthesis, Grignard reagents can be coupled with perfluorinated arenes in the absence of a transition-metal catalyst to produce fluorinated arenes. acs.org This method is applicable to both aryl and alkyl Grignard reagents. acs.org The Barbier variant of the Grignard synthesis, where the organomagnesium halide is generated in situ in the presence of an electrophile, offers a more expedient alternative. chemrxiv.org

Organolithium reagents are also highly reactive and have been instrumental in the synthesis of complex organic molecules. sigmaaldrich.comtaylorandfrancis.com They can be used in sequential halogen-lithium exchange reactions to couple different electrophiles in a controlled manner, even with unstable intermediates. mit.edu For example, the reaction of trimethyltrifluorovinylsilane with organolithium reagents has been used to synthesize compounds that can be converted to 1,2-difluoroolefins. dtic.mil The stereoselective generation of CF3-containing oxiranyllithiums, which can be trapped with electrophiles to produce tetrasubstituted oxiranes, highlights the utility of organolithium reagents in creating complex fluorinated structures. acs.org

Stereoselective Synthesis and Chiral Induction in Trifluorobutane Systems

The stereoselective synthesis of molecules containing trifluorobutane systems is a significant area of research, driven by the unique properties that fluorine atoms impart to organic compounds. wikipedia.orgnih.gov Achieving control over the stereochemistry is crucial for the biological activity of many fluorinated molecules. nih.gov

Several strategies have been developed for the stereoselective synthesis of trifluorobutane derivatives. One approach involves the use of chiral auxiliaries. For example, chiral acetals derived from (2S,3S)-1,1,1-trifluorobutane-2,3-diol undergo regioselective ring-opening reactions with high stereoselectivity. researchgate.net Similarly, the use of chiral α-trifluoromethyl allylboronic acids in selenium-catalyzed sulfenofunctionalization reactions allows for the synthesis of densely functionalized chiral allyl species with high stereo- and diastereoselectivity. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4,4 Diethoxy 1,1,1 Trifluorobutane Analogues

Acetal (B89532) Chemistry: Formation, Stability, and Hydrolysis

The defining feature of 4,4-Diethoxy-1,1,1-trifluorobutane is its acetal group, which is subject to characteristic reactions such as hydrolysis and exists in equilibrium with related chemical forms.

Acetals are known to be stable under neutral or basic conditions but readily undergo hydrolysis to their corresponding aldehydes or ketones and alcohols in the presence of acid. nih.gov The acid-catalyzed hydrolysis of the diethoxy groups in analogues of this compound follows a well-established mechanism. The reaction is initiated by protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde or ketone and a second molecule of ethanol.

The rate-determining step in this process is the formation of the carboxonium ion. nih.gov The stability of this cationic intermediate is paramount to the rate of hydrolysis. Electron-donating groups attached to the acetal carbon stabilize this intermediate and accelerate hydrolysis, while electron-withdrawing groups have a destabilizing effect, thereby slowing the reaction. nih.gov The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. Its presence in analogues makes the formation of the adjacent carboxonium ion more difficult, which can enhance the hydrolytic stability compared to non-fluorinated counterparts. acs.org For instance, studies on trifluoromethylated N,S-acetals have shown significant hydrolytic stability, yet they can be depolymerized under strongly acidic conditions (e.g., 1 M HCl), demonstrating that the hydrolysis is feasible but may require more forcing conditions. acs.orgacs.org

In solution, particularly under aqueous acidic or basic conditions, an equilibrium exists between the acetal, the corresponding aldehyde (or ketone), and its hydrate, which is a geminal diol. nih.gov For this compound, this equilibrium involves the interconversion with 1,1,1-trifluoro-4-butanal and its hydrated form, 1,1,1-trifluorobutane-4,4-diol.

The position of this equilibrium is dictated by the reaction conditions.

In the presence of excess water and acid, the equilibrium favors the hydrolysis of the acetal to the aldehyde, which in turn is often in equilibrium with its gem-diol hydrate.

In the presence of excess ethanol and an acid catalyst (with water removal), the equilibrium shifts towards the formation of the acetal from the aldehyde.

The electron-withdrawing CF₃ group can influence this equilibrium by affecting the stability of the carbonyl group in the keto form relative to the diol and acetal forms.

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is not merely a passive substituent; its strong inductive effect profoundly influences the reactivity of the entire molecule.

The potent electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of adjacent carbon atoms. acs.org This electronic pull makes the carbon backbone more susceptible to attack by nucleophiles. While the butane (B89635) backbone of this compound itself is relatively inert to direct nucleophilic attack, its precursors and related analogues demonstrate this enhanced reactivity. For example, trifluoromethyl ketones, the precursors to the corresponding ketals, are highly reactive towards nucleophiles. The addition of organometallic reagents (like Grignard or organolithium reagents) and other nucleophiles to the carbonyl group of trifluoromethyl ketones is a common and efficient reaction. Similarly, trifluoromethyl imines, which are nitrogen analogues, readily undergo additions with a variety of nucleophiles to form complex amine derivatives. nuph.edu.ua

While the CF₃ group in the target compound is generally unreactive towards electrophiles, the development of reagents for introducing the CF₃ group onto other molecules is a major area of fluorine chemistry. These "electrophilic trifluoromethylation" reactions utilize reagents that act as a source of an electrophilic "CF₃⁺" species, which can then react with a wide range of nucleophiles. conicet.gov.arnih.gov These reagents are not analogues of this compound itself but are crucial in the synthesis of all trifluoromethylated compounds.

Key classes of electrophilic trifluoromethylating reagents include:

Hypervalent Iodine Reagents: Often called Togni's reagents, these are shelf-stable, crystalline solids that are effective for the trifluoromethylation of a broad scope of nucleophiles, including β-keto esters, phenols, and alcohols. beilstein-journals.org

Sulfonium Salts: Reagents developed by Umemoto, Shreeve, and Yagupolskii, such as S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430), are powerful electrophilic CF₃ sources. conicet.gov.arwikipedia.org They react with soft nucleophiles like enolates, silyl (B83357) enol ethers, and thiophenolates. wikipedia.org

These reagents have become indispensable tools for the late-stage introduction of the trifluoromethyl group into complex molecules, a valuable strategy in pharmaceutical and agrochemical development. conicet.gov.arbrynmawr.edu

Table 1: Prominent Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Compound | Typical Substrates |

|---|---|---|

| Hypervalent Iodine | 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one (Togni's Reagent) | Alcohols, Phenols, β-Keto esters, Alkenes |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) | Thiophenolates, Enolates, (Hetero)arenes |

| Sulfoximine Salts | Trifluoromethylsulfoximine Salts (Shibata's Reagents) | Diverse nucleophiles |

Diverse Transformations of the Butane Backbone

The butane backbone of trifluoromethylated analogues can undergo various transformations, leading to the synthesis of diverse and complex molecular architectures. These reactions often utilize the keto-form or other derivatives of the parent acetal.

Radical Reactions: The C-H bonds on the butane backbone can be subject to radical reactions. For example, studies on the reaction of trifluoromethyl radicals with butane have shown that hydrogen abstraction can occur at different positions along the alkane chain, indicating the possibility of functionalizing the backbone via radical pathways. rsc.org

Cyclocondensation Reactions: The keto-analogue of this compound, or more commonly, related 1,3-dicarbonyl compounds like 4,4,4-trifluoro-1-aryl-butane-1,3-diones, are versatile building blocks for heterocycles. For instance, 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones undergo cyclocondensation with urea (B33335) or amidines to yield a variety of trifluoromethyl-substituted pyrimidines and pyrimidinones (B12756618). researchgate.net

Annulation Reactions: Aryl-4,4,4-trifluorobutane-1,3-diones can be used to construct more complex ring systems. A notable example is their use in the synthesis of 6-(trifluoromethyl)-α-pyrones, which are valuable building blocks in medicinal chemistry. researchgate.net

Asymmetric Reactions: Chiral auxiliaries can be used to direct stereoselective transformations on trifluoromethylated backbones. The asymmetric Reformatsky reaction, for example, has been applied to N-tert-butanesulfinyl ketoimines containing a trifluoromethyl group to produce enantiopure β-trifluoromethyl β-amino acids. acs.org

Table 2: Examples of Transformations on the Butane Backbone of Analogues

| Reaction Type | Starting Material Analogue | Reagents | Product Type |

|---|---|---|---|

| Cyclocondensation | 1,1,1-Trifluoro-4-methoxy-4-(2-thienyl)-3-buten-2-one | Urea, Amidines | Trifluoromethyl-pyrimidines |

| Annulation | Aryl-4,4,4-trifluorobutane-1,3-diones | PCl₅, Sodium diethyl malonate | 6-(Trifluoromethyl)-α-pyrones |

| Asymmetric Addition | Trifluoromethyl N-tert-butanesulfinyl ketoimines | Reformatsky Reagent (Zn, Bromoester) | β-Trifluoromethyl β-amino acids |

| Radical Abstraction | n-Butane | CF₃• radicals | Alkyl radicals, Hexafluoroethane |

Cyclization Reactions with Heterocyclic Systems

β-Alkoxyvinyl trifluoromethyl ketones, which can be considered activated analogues of this compound, readily undergo cyclization reactions with various dinucleophiles to form a diverse range of heterocyclic systems. These reactions are often regioselective and provide efficient routes to trifluoromethyl-containing heterocycles, which are of significant interest in medicinal and materials chemistry. mdpi.comsemanticscholar.orgarkat-usa.org

One of the most common applications is the synthesis of pyrazole (B372694) derivatives. The reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with hydrazine (B178648) and its derivatives leads to the formation of trifluoromethyl-substituted pyrazoles. semanticscholar.orgarkat-usa.orgufsm.br For instance, the cyclocondensation of β-methoxy-β-aryl-α,β-unsaturated trifluoromethyl ketones with 2-pyridinecarboxamidrazone hydrochloride yields 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazole hydrochlorides in high yields. ufsm.br These can be subsequently converted to the free pyrazole bases. ufsm.br Similarly, reactions with carbohydrazide (B1668358) can lead to the formation of bis-(3-aryl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones. semanticscholar.org The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and elimination of an alcohol or water molecule.

The versatility of these building blocks extends to the synthesis of other heterocyclic systems. For example, their reaction with 2,3-diaminopyridine (B105623) results in the formation of 2-aryl(heteroaryl)-4-trifluoromethyl-4,5-dihydro-3H-pyrido[2,3-b] Current time information in Bangalore, IN.nih.govdiazepin-4-ols. researchgate.net Furthermore, reaction with 1-acetylguanidine can yield trifluoromethyl-substituted pyrimidines, and reaction with hydroxylamine (B1172632) affords isoxazoline (B3343090) derivatives. arkat-usa.org The reaction with sulfonimidamides under mechanochemical conditions produces 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. rsc.org

The general mechanism for these cyclization reactions involves the initial attack of one of the nucleophilic centers of the dinucleophile on the electrophilic β-carbon of the vinyl ketone, leading to a Michael-type addition. This is followed by an intramolecular cyclization where the second nucleophilic group attacks the carbonyl carbon, and subsequent elimination of an alkoxy group and water to form the final heterocyclic ring. The regioselectivity of these reactions is often high, with the nucleophiles adding in a predictable manner to the diketone equivalent.

| Reactant (Analogue) | Dinucleophile | Heterocyclic Product | Reference |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Hydrazines | Trifluoromethyl-pyrazoles | semanticscholar.orgarkat-usa.orgufsm.br |

| β-Methoxy-β-aryl-α,β-unsaturated trifluoromethyl ketones | 2-Pyridinecarboxamidrazone | 3-Aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazoles | ufsm.br |

| 4-Alkoxy-4-aryl(heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones | Carbohydrazide | Bis-(3-aryl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones | semanticscholar.org |

| 4-Methoxy-1,1,1-trifluoroalk-3-en-2-ones | 2,3-Diaminopyridine | 2-Aryl(heteroaryl)-4-trifluoromethyl-4,5-dihydro-3H-pyrido[2,3-b] Current time information in Bangalore, IN.nih.govdiazepin-4-ols | researchgate.net |

| 4,6,6-Trimethoxy-1,1,1-trifluorohex-3-en-2-one | 1-Acetylguanidine | Trifluoromethyl-substituted pyrimidine | arkat-usa.org |

| 4,6,6-Trimethoxy-1,1,1-trifluorohex-3-en-2-one | Hydroxylamine | Trifluoromethyl-substituted isoxazoline | arkat-usa.org |

| β-Alkoxyvinyl trifluoromethylketones | Sulfonimidamides | 3-Trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides | rsc.org |

Condensation Reactions with Phosphorus-Containing Reagents

The condensation of analogues of this compound, specifically trifluoromethyl-β-dicarbonyl compounds, with phosphorus-containing reagents like phosphorus ylides (Wittig reagents) provides a pathway to various unsaturated compounds. The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones. iitk.ac.inpressbooks.pubwikipedia.org

In the context of trifluoromethyl-β-dicarbonyls, the reaction with a phosphorus ylide, such as (benzylene)triphenylphosphorane, can lead to the formation of a new carbon-carbon double bond, replacing one of the carbonyl oxygens. researchgate.net The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide, with the formation of the strong phosphorus-oxygen double bond being a major driving force for the reaction. pressbooks.pub

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Furthermore, the reaction of trifluoromethyl-β-dicarbonyl compounds can be utilized for the synthesis of phosphorus-containing heterocycles, such as phosphinines. The synthesis of phosphinines can be achieved through various routes, including the cyclization of 1,5-diketones with a phosphorus source. tue.nl While direct synthesis from trifluoromethyl-β-dicarbonyls is not extensively detailed, the principle of using dicarbonyl compounds as precursors for heterocycle formation is well-established. For instance, fluorinated merophosphinine and phosphinine dyes have been synthesized from the reaction of octafluorocyclopentene (B1204224) with triphenylphosphonium methylide. mdpi.com

| Reactant (Analogue) | Phosphorus Reagent | Product Type | Key Intermediate | Reference |

| Trifluoromethyl-β-dicarbonyl | Phosphorus Ylide (Wittig Reagent) | Alkene | Oxaphosphetane | iitk.ac.inpressbooks.pubwikipedia.org |

| Octafluorocyclopentene | Triphenylphosphonium methylide | Fluorinated merophosphinine/phosphinine | - | mdpi.com |

O,N-Exchange Reactions and Subsequent Heterocycle Formation

Analogues of this compound, such as 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, can undergo O,N-exchange reactions with primary amines to form β-enaminones. These enaminones are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net

The O,N-exchange reaction involves the replacement of the alkoxy group at the β-position with an amino group. For example, the reaction of 4-methoxy-4-alkyl(aryl)-1,1,1-trifluoroalk-3-en-2-ones with 3-chloro-4-fluoroaniline (B193440) yields (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones. researchgate.net These resulting trifluoromethylated β-enaminones can then undergo intramolecular cyclization or react with other reagents to form heterocycles.

A notable application of these enaminones is in the synthesis of quinolines. The enaminone precursors, obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with anilines, can be cyclized under acidic conditions, such as in the presence of polyphosphoric acid, to yield trifluoromethyl-substituted quinolines. mdpi.com

Furthermore, trifluoromethylated β-enamino diketones can react with dinucleophiles like phenylhydrazine (B124118) and hydroxylamine hydrochloride. This reaction proceeds via aza-Michael-type 1,2-addition to yield trifluoromethyl-containing azomethine pyrazoles and isoxazoles. rsc.org The scope of this reaction can be expanded through transimination with various arylamines in a one-pot method. rsc.org The direct C-H trifluoromethylthiolation of N,N-disubstituted enaminones has also been reported, and the resulting products serve as building blocks for diverse CF3S-substituted heterocycles like pyrimidines, pyrazoles, and isoxazoles. bohrium.com

| Reactant (Analogue) | Reagent | Intermediate | Heterocyclic Product | Reference |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Primary Amines (e.g., 3-chloro-4-fluoroaniline) | β-Enaminone | Quinolines | mdpi.comresearchgate.net |

| Trifluoromethylated β-enamino diketones | Phenylhydrazine | - | Azomethine pyrazoles | rsc.org |

| Trifluoromethylated β-enamino diketones | Hydroxylamine hydrochloride | - | Azomethine isoxazoles | rsc.org |

| N,N-Disubstituted enaminones | CF3SO2Na/POCl3 | CF3S-functionalized enaminones | CF3S-substituted pyrimidines, pyrazoles, isoxazoles | bohrium.com |

Intramolecular Rearrangements and Migrations in Diol Derivatives

Diol derivatives of 1,1,1-trifluorobutane (B1315801) undergo interesting intramolecular rearrangements, often catalyzed by enzymes. A key example is the transformation of 3,3,3-trifluoro-1,2-propanediol, an analogue of the diol derived from this compound, by coenzyme B12-dependent diol dehydratase. nih.gov This enzymatic reaction involves the conversion of the diol into 3,3,3-trifluoropropionaldehyde. nih.gov This aldehyde is unstable and undergoes a non-enzymatic elimination of all three fluoride (B91410) ions to ultimately form acetaldehyde. nih.gov The diol dehydratase acts on 3,3,3-trifluoro-1,2-propanediol as a substrate, albeit a relatively poor one, without causing significant mechanism-based inactivation of the enzyme. nih.gov

In a different context, the oxy-anion driven vinylcyclobutene-cyclohexadiene rearrangement has been observed in a 1-endo-hydroxy-1-exo-vinyl-6-methoxybenzocyclobutenol complex, which can be seen as a more complex cyclic diol analogue. tib.eu This type of rearrangement highlights the potential for intramolecular transformations in appropriately substituted diol systems. Furthermore, DFT studies on the deoxydehydration of cyclic trans-diol substrates catalyzed by vanadium(V) species suggest a stepwise cleavage of the C-O bonds. chemrxiv.org While not a direct rearrangement of the carbon skeleton, it represents an intramolecular transformation of the diol functionality.

| Diol Analogue | Catalyst/Conditions | Key Transformation | Product | Reference |

| 3,3,3-Trifluoro-1,2-propanediol | Diol dehydratase (coenzyme B12-dependent) | Dehydration and subsequent defluorination | Acetaldehyde | nih.gov |

| 1-endo-Hydroxy-1-exo-vinyl-6-methoxybenzocyclobutenol complex | Butyllithium | Oxy-anion driven vinylcyclobutene-cyclohexadiene rearrangement | α-Tetralone complex | tib.eu |

| Cyclic trans-diol substrates | Vanadium(V) species | Deoxydehydration | Alkene | chemrxiv.org |

Applications in Advanced Organic Synthesis and Materials Science

4,4-Diethoxy-1,1,1-trifluorobutane as a Versatile Synthetic Building Block

This compound is recognized as a potent trifluoroacetylketene O,O-diethyl acetal (B89532). scielo.br This functionality allows it to be a key component in various synthetic transformations, enabling the introduction of the trifluoromethyl group into a wide array of molecular frameworks.

The trifluoromethyl (CF3) group is a critical pharmacophore in medicinal chemistry, known for enhancing metabolic stability, bioavailability, and binding affinity of drug molecules. beilstein-journals.orgwikipedia.orgmdpi.com Consequently, developing efficient methods to introduce this group is a primary focus of synthetic research. This compound acts as a valuable precursor for creating trifluoromethyl-containing compounds. mdpi.com Its utility lies in its ability to react with various nucleophiles, leading to the formation of more complex trifluoromethylated structures. For instance, it is a foundational material for synthesizing a range of trifluoromethylated heterocycles, which are prominent in many biologically active compounds. scielo.br

Research has demonstrated the successful application of this compound in the synthesis of novel sulfoximido derivatives. scielo.br Through O,N-exchange reactions, it reacts with sulfoximides, such as S,S-dimethyl-sulfoximide and S-methyl-S-phenyl-sulfoximide, in the presence of triethylamine. scielo.br This reaction yields new acyclic sulfoximido enones, which are themselves valuable intermediates for further synthesis. scielo.br The process is efficient, with reported yields for the initial O,N-acetal products ranging from 60-72%. scielo.br

Synthesis of Trifluoroacetylketene O,N-acetals from 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one

| Reactant (Sulfoximide) | Product (Trifluoroacetylketene O,N-acetal) | Yield (%) | Reference |

|---|---|---|---|

| S,S-Dimethyl-sulfoximide | CF3C(O)CH=C(OEt)(NS(O)(CH3)2) | 72 | scielo.br |

| S-Methyl-S-phenyl-sulfoximide | CF3C(O)CH=C(OEt)(NS(O)(CH3)(Ph)) | 60 | scielo.br |

Contributions to Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine atoms into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. beilstein-journals.orgethernet.edu.et The trifluoromethyl group, in particular, is present in a significant percentage of marketed products in these industries. beilstein-journals.org this compound contributes to this field by providing an accessible route to key trifluoromethylated intermediates. scielo.brmdpi.com

The derivatives synthesized from this compound are often classes of compounds known for their biological activity. scielo.br The synthesis of trifluoromethylated pyrazoles, isoxazoles, and pyrimidines from this building block is particularly noteworthy. scielo.br These heterocyclic systems are core scaffolds in numerous FDA-approved drugs and agrochemicals. mdpi.comresearchgate.net The presence of the CF3 group can significantly enhance the efficacy of these molecules by improving properties like membrane permeability and resistance to metabolic degradation. nih.govmdpi.com

A significant application of this compound and its derivatives is the construction of key heterocyclic intermediates. scielo.br The sulfoximido-substituted enone, 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, derived from the parent compound, has been successfully used to synthesize a variety of S,S-dimethylsulfoximido-substituted heterocycles. scielo.br Its reactions with dinucleophiles like hydrazines, hydroxylamine (B1172632) hydrochloride, and acetylguanidine lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively, in good to excellent yields. scielo.br Furthermore, related precursors have been employed in the synthesis of trifluoromethylpyrimidinones. researchgate.net

Synthesis of Heterocycles from a this compound Derivative

| Reactant | Resulting Heterocycle Class | Yield Range (%) | Reference |

|---|---|---|---|

| Hydrazines | Pyrazoles | 55-89 | scielo.br |

| Hydroxylamine Hydrochloride | Isoxazoles | 72 | scielo.br |

| Acetylguanidine | Pyrimidines | 55 | scielo.br |

Potential in Polymer Chemistry and Advanced Materials

While the primary documented applications of this compound are in organic synthesis for pharmaceuticals and agrochemicals, its chemical structure suggests potential for use in polymer chemistry and advanced materials. scielo.brmdpi.com Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

The incorporation of trifluoromethyl groups into polymer backbones can impart desirable characteristics such as hydrophobicity, enhanced solubility in specific solvents, and altered optical properties. As a versatile building block containing a reactive β-dicarbonyl equivalent and a trifluoromethyl group, this compound could theoretically be explored as a monomer or a co-monomer in polymerization reactions. It could also serve as a precursor for more complex fluorinated monomers. Although specific examples of its use in polymer synthesis are not extensively reported in current literature, its structural features align with the characteristics of molecules used to create specialized fluoropolymers for advanced applications.

Monomer Preparation and Polymerization Strategies

There is no specific information available in the reviewed scientific literature regarding the preparation of this compound as a monomer for polymerization. General synthetic routes for fluorinated acetals exist, but their application to this specific compound has not been detailed in published research. Consequently, there are no documented polymerization strategies, such as radical, cationic, or ring-opening polymerization, that specifically utilize this compound to create polymers.

Integration into Functional Materials (e.g., Adhesives)

Consistent with the lack of information on its polymerization, there are no available research findings or patents that describe the integration of this compound into functional materials like adhesives. While fluorinated polymers are sometimes used to modify the surface properties and enhance the performance of adhesives, no studies have specifically implicated the use of polymers derived from this compound for such purposes.

Spectroscopic Characterization Methodologies for 4,4 Diethoxy 1,1,1 Trifluorobutane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule. For fluorinated compounds such as 4,4-Diethoxy-1,1,1-trifluorobutane derivatives, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals distinct signals for the protons of the ethoxy groups and the butane (B89635) backbone.

The protons of the two equivalent ethoxy groups give rise to two sets of signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from the coupling between adjacent protons (vicinal coupling). The methylene protons are split by the three adjacent methyl protons into a quartet, while the methyl protons are split by the two adjacent methylene protons into a triplet.

The protons on the butane backbone also produce characteristic signals. For instance, in a derivative like 4,4-Diethoxy-1,1,1-trifluorobutan-2-one (B1502598), the methylene protons adjacent to the ketone group (-C(O)CH₂-) would appear as a distinct signal, likely a singlet if there are no adjacent protons, or a multiplet if coupled to other protons. The methine proton (-CH(OEt)₂) would also produce a unique signal, with its multiplicity depending on the adjacent protons. The chemical shifts of these protons are influenced by the electronegativity of nearby atoms and functional groups.

Table 1: Predicted ¹H NMR Data for this compound Derivatives

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₂CH₃ | 1.2 | Triplet (t) |

| -OCH₂CH₃ | 3.5 - 3.7 | Quartet (q) |

| -C(O)CH₂- | 3.0 - 3.2 | Singlet (s) or Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. uoi.grbhu.ac.in Unlike ¹H NMR, standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line. bhu.ac.in This simplifies the spectrum and allows for easy counting of non-equivalent carbon atoms. uoi.gr

For this compound derivatives, the ¹³C NMR spectrum will display signals corresponding to each carbon in the structure. The chemical shifts are highly dependent on the carbon's hybridization and its proximity to electronegative atoms like oxygen and fluorine. uoi.gr The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to oxygen (e.g., -OCH₂- and -CH(OEt)₂) will be shifted downfield. savemyexams.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -OCH₂C H₃ | 15 - 20 | Alkyl carbon |

| -OC H₂CH₃ | 50 - 70 | Carbon adjacent to oxygen savemyexams.com |

| C F₃ | 120 - 130 | Quartet (due to ¹JC-F coupling) |

| C =O | 190 - 220 | Carbonyl carbon (in ketone derivatives) savemyexams.com |

| C H(OEt)₂ | 95 - 105 | Acetal (B89532) carbon |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is an extremely sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.org It offers a very wide range of chemical shifts, which makes it highly sensitive to the local electronic environment of the fluorine atoms. icpms.czazom.com

In this compound and its derivatives, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and will thus give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group adjacent to a methylene or carbonyl group. Any coupling to nearby protons (e.g., ²JF-H or ³JF-H) can provide further structural information, often appearing as a triplet or more complex multiplet in a high-resolution, non-proton-decoupled spectrum. The large coupling constants often observed in ¹⁹F NMR can provide valuable insight into the molecular structure. icpms.czazom.com

Table 3: Expected ¹⁹F NMR Data for the Trifluoromethyl Group

| Fluorine Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are fundamental for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). specac.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. lumenlearning.comvscht.cz

In the IR spectrum of this compound and its derivatives, several key absorption bands are expected. The most prominent of these are:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the alkyl C-H bonds in the ethoxy and butane portions of the molecule. libretexts.org

C-O stretching: Strong bands in the 1050-1150 cm⁻¹ region are indicative of the C-O ether linkages.

C-F stretching: Very strong and characteristic absorptions for the C-F bonds of the trifluoromethyl group typically appear in the 1100-1300 cm⁻¹ range.

C=O stretching: For derivatives containing a carbonyl group, such as 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, a very strong and sharp absorption band is expected in the region of 1700-1750 cm⁻¹. specac.com

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-F (CF₃) | Stretching | 1100 - 1300 | Very Strong |

| C-O (Ether) | Stretching | 1050 - 1150 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. bruker.com However, the selection rules for Raman are different; Raman activity depends on a change in the polarizability of a bond during a vibration, whereas IR activity depends on a change in the dipole moment. libretexts.org This makes Raman spectroscopy complementary to IR, as some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound derivatives, Raman spectroscopy is particularly useful for observing:

Symmetric vibrations: The symmetric stretching of the C-C backbone and the symmetric vibrations of the CF₃ group are often more prominent in the Raman spectrum.

Table 5: Expected Raman Shifts for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-C | Stretching | 800 - 1200 | Medium-Strong |

| CF₃ | Symmetric Stretch | 700 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. The presence of fluorine and oxygen atoms significantly influences the fragmentation patterns observed.

The fragmentation of organofluorine compounds in mass spectrometry follows specific pathways that can help in structural confirmation. The molecular ion peak (M+) provides the molecular weight of the compound. For this compound, the fragmentation is expected to be directed by the acetal group and the strong carbon-fluorine bonds. Alpha-cleavage at the ether linkages is a common pathway, leading to the loss of ethoxy or larger alkoxy fragments. The high stability of the trifluoromethyl group means it often remains as part of the detected fragment ions.

A hypothetical fragmentation pattern for this compound is presented below, illustrating the expected major fragment ions. The presence of a heteroatom with non-bonding valence electrons, such as oxygen in ethers, can influence the fragmentation by localizing the radical cation. msu.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

| 200 | [C8H15F3O2]+• (Molecular Ion) | Confirms the molecular weight of the parent compound. |

| 155 | [M - OCH2CH3]+ | Loss of an ethoxy radical, a common fragmentation for acetals. |

| 129 | [M - CH(OCH2CH3)2]+ | Cleavage of the bond between the second and third carbon atoms. |

| 101 | [CH(OCH2CH3)2]+ | The stable diethyl acetal cation, a characteristic fragment. |

| 85 | [CF3CH2CH2]+ | Fragment containing the trifluoromethyl group. |

| 69 | [CF3]+ | The trifluoromethyl cation, a common fragment in trifluorinated compounds. |

| 45 | [OCH2CH3]+ | The ethoxy cation. |

This table is illustrative and based on general principles of mass spectrometry. Actual experimental values may vary.

LC-MS for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For derivatives of this compound, LC-MS serves as a critical quality control tool to confirm the identity and assess the purity of synthesized compounds. youtube.com The liquid chromatography component separates the target compound from impurities and starting materials, while the mass spectrometer provides mass information for each separated peak.

In a typical LC-MS workflow, a sample is injected into the LC system, where it passes through a column that separates the components based on their physicochemical properties, such as polarity. The eluent from the column is then introduced into the mass spectrometer. This method is particularly useful for analyzing complex reaction mixtures or for purity checks of final products. cphi-online.com LC-MS can detect trace-level impurities, making it essential for ensuring the quality of chemical compounds. cphi-online.com The development of a rapid LC-MS-based quality control workflow can be applied to a wide range of small organic compounds with diverse properties. youtube.com

ESI-MS for Mechanistic Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the detection of charged or polar molecules directly from solution. This makes it an invaluable tool for studying reaction mechanisms by "fishing" for and identifying transient intermediates that exist in the reaction mixture. acs.orgsigmaaldrich.com

In the context of reactions involving this compound or its derivatives, ESI-MS can be used to detect and characterize key reaction intermediates, such as charged species formed during catalytic cycles or substitution reactions. For instance, in the formation of fluorinated ethers, ESI-MS has been successfully used to trap and identify in-situ formed organometallic intermediates, providing solid experimental evidence for the proposed reaction mechanism. chemistryviews.orgbldpharm.com The ability of ESI-MS to provide real-time information on the species present in a reacting solution offers crucial insights into the transformation pathways and kinetics of a chemical process. acs.org

Computational Chemistry and Theoretical Studies on 4,4 Diethoxy 1,1,1 Trifluorobutane Systems

Molecular Modeling and Structural Optimizations

Molecular modeling techniques are fundamental to predicting the three-dimensional structure and energetic properties of 4,4-Diethoxy-1,1,1-trifluorobutane. Through structural optimizations, researchers can identify the most stable geometric arrangements of the molecule, providing a foundation for understanding its physical and chemical behavior.

The conformational flexibility of this compound is primarily dictated by rotations around the C-C single bonds of the butane (B89635) backbone and the C-O bonds of the acetal (B89532) group. A comprehensive conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), is essential to identify the various staggered and eclipsed rotamers and their relative energies.

The butane backbone can adopt anti and gauche conformations. Generally, the anti conformation, where the terminal groups are furthest apart, is the most stable due to minimized steric hindrance. However, the presence of the bulky diethoxy and trifluoromethyl groups introduces complex steric and electronic interactions that can influence the conformational preference.

Similarly, the orientation of the two ethoxy groups at the acetal carbon (C4) is crucial. The relative arrangement of these groups can be described by their dihedral angles relative to the butane backbone. Hyperconjugative effects, such as the anomeric effect observed in acetals, can play a significant role in determining the most stable arrangement of the ethoxy groups. nih.gov Computational studies on related acetal systems have shown that stereoelectronic effects can significantly influence bond lengths and reactivity. acs.org

Table 1: Predicted Relative Energies of Key Conformers of this compound Note: These values are illustrative and would be determined through specific computational studies.

| Conformer Description (Backbone/Acetal) | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Anti / Gauche, Gauche | 0.00 | C1-C2-C3-C4 ≈ 180 |

| Gauche / Gauche, Gauche | ~0.9 - 1.5 | C1-C2-C3-C4 ≈ 60 |

| Anti / Anti, Gauche | > 2.0 | C1-C2-C3-C4 ≈ 180 |

Structural optimization calculations also provide detailed geometric parameters.

Table 2: Representative Optimized Structural Parameters for this compound (Lowest Energy Conformer) Note: These are typical values derived from DFT calculations on analogous fluorinated ethers and acetals.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.34 Å |

| C-C Bond Length (Backbone) | ~1.53 - 1.54 Å |

| C-O Bond Length (Acetal) | ~1.41 - 1.43 Å nih.gov |

| F-C-F Bond Angle | ~107° |

| O-C-O Bond Angle (Acetal) | ~112° |

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This has a profound impact on the electronic structure of this compound. Computational methods like Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) maps are used to quantify these effects.

The strong inductive effect of the CF₃ group leads to a significant polarization of the C-C backbone. This results in a lower electron density on the adjacent carbon atoms and can influence the acidity of neighboring C-H bonds. nih.govnih.gov The bond dissociation energy (BDE) of the C-H bonds on the butane chain, particularly at the C2 position, is expected to be altered compared to non-fluorinated analogues. DFT calculations are a primary tool for predicting these changes in BDE. nih.govacs.org

Reaction Pathway Elucidation and Mechanistic Investigations

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.

Acetal formation is typically an acid-catalyzed reaction involving the nucleophilic attack of an alcohol on a carbonyl compound, proceeding through a hemiacetal intermediate. The reverse reaction, acetal hydrolysis, is also acid-catalyzed. researchgate.net

Computational studies on acetal hydrolysis generally model the reaction under acidic conditions. researchgate.netosti.gov The mechanism involves:

Protonation of one of the ethoxy oxygen atoms.

Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and ethanol (B145695). This step is often the rate-determining step. researchgate.net

Nucleophilic attack by a water molecule on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Repetition of these steps for the second ethoxy group to ultimately yield butanal (or a derivative) and another molecule of ethanol.

DFT calculations can be used to map the potential energy surface of this entire process. By locating the transition states and intermediates, activation energies (ΔG‡) for each step can be determined, providing a quantitative understanding of the reaction kinetics. nih.govumich.edu Studies have shown that the stability of the oxocarbenium ion intermediate is a key factor influencing the rate of hydrolysis. researchgate.net Computational methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactant and product for a given step. asianpubs.org

The introduction of a trifluoromethyl group into a molecule is a critical transformation in medicinal and materials chemistry. rsc.org Computational studies have been instrumental in elucidating the mechanisms of these reactions. For a molecule like this compound, its synthesis would likely involve the trifluoromethylation of a suitable precursor.

Theoretical investigations have explored various trifluoromethylation pathways, including:

Radical Trifluoromethylation : This involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with an organic substrate. DFT calculations are used to study the energetics of radical generation from various sources (e.g., Togni's reagent) and the subsequent reaction steps, such as hydrogen atom abstraction from an alkane or addition to a double bond. rsc.orgresearchgate.net

Copper-Catalyzed Trifluoromethylation : This is a widely used method, and its mechanism has been extensively studied using DFT. rsc.orgacs.org These studies often reveal complex catalytic cycles involving different oxidation states of copper (e.g., Cu(I)/Cu(III) or Cu(I)/Cu(II) cycles). rsc.orgresearchgate.net Calculations help to determine the feasibility of proposed steps like oxidative addition, transmetalation, and reductive elimination, and to identify the rate-limiting step of the catalytic cycle. acs.orgresearchgate.net For instance, computational work has shown that for aryl halides, oxidative addition is often the rate-limiting step. acs.org

Prediction of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models to predict the properties and biological activities of compounds.

For this compound, several descriptors are relevant to its reactivity and physical properties. These can be calculated using various computational software packages.

LogP (Octanol-Water Partition Coefficient) : This descriptor measures the lipophilicity of a molecule. The introduction of fluorine has a complex effect on LogP. nih.gov While fluorine increases polarity, it can also shield the molecule from polar interactions. Computational methods for predicting LogP range from fragment-based empirical models to quantum chemical calculations using implicit solvent models. publish.csiro.aunih.gov

Boiling Point (BP) : The boiling point is related to intermolecular forces. QSPR models are often used to predict boiling points based on descriptors like molecular weight, polarizability, and dipole moment. nih.govresearchgate.netacs.orgsioc-journal.cnmdpi.com The presence of the CF₃ group and the ether linkages will significantly influence the boiling point compared to simple alkanes.

Dipole Moment (µ) : As discussed, the dipole moment is a measure of molecular polarity. It is directly calculable from the electronic wavefunction using quantum chemistry methods. nsf.govacs.orgnih.gov The predicted dipole moment is a key parameter for understanding a molecule's interaction with polar solvents and other polar molecules.

HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net The electron-withdrawing CF₃ group is expected to lower the energies of both the HOMO and LUMO.

Table 3: Predicted Molecular Descriptors for this compound Note: These values are estimations based on QSPR models and computational studies of analogous fluorinated ethers.

| Descriptor | Predicted Value / Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 202.21 | Fundamental physical property |

| Boiling Point (°C) | 150 - 170 | Indicator of volatility and intermolecular forces nih.govacs.org |

| LogP | 1.5 - 2.5 | Measure of lipophilicity nih.govpublish.csiro.au |

| Dipole Moment (Debye) | 2.0 - 3.0 | Indicator of molecular polarity nih.govnottingham.ac.uk |

| HOMO-LUMO Gap (eV) | > 7.0 | Indicator of chemical stability nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane and its derivatives is a key area for future research. While methods for its formation exist, the development of more sustainable and efficient catalytic systems is paramount. Research is likely to focus on:

Homogeneous and Heterogeneous Catalysis: Exploring a wider range of transition metal catalysts and supported catalysts could lead to improved yields, selectivity, and milder reaction conditions. The interface of fluorine chemistry and transition metal homogeneous catalysis has been a fruitful area of research. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to metal-based systems and could be a promising avenue for the synthesis of chiral derivatives of this compound.

Biocatalysis: Enzymatic approaches could provide highly selective and environmentally friendly routes to this compound and its analogues.

The development of new synthetic methods is crucial for expanding the availability of versatile fluorine-containing building blocks. nih.gov

Exploration of New Chemical Transformations Leveraging Diethoxy and Trifluoromethyl Functionalities

The dual functionalities of this compound open doors to a wide array of chemical transformations. Future research will likely explore:

Acetal (B89532) Chemistry: The diethoxy acetal can be hydrolyzed to reveal a reactive aldehyde, which can then participate in a multitude of reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. The stereoelectronically controlled nucleophilic addition to related acetal-derived cations has been shown to produce substituted tetrahydrofurans with high diastereoselectivity. acs.org

Trifluoromethyl Group Reactivity: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent methylene (B1212753) group, making it susceptible to deprotonation and subsequent functionalization.

Cyclization Reactions: The strategic placement of the acetal and trifluoromethyl groups makes this compound an ideal precursor for the synthesis of novel fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. ethernet.edu.et For instance, the related compound 4-methoxy-1,1,1-trifluoro-3-buten-2-one has been used in cyclocondensation reactions to form pyrimidinones (B12756618) and pyrimidines. researchgate.net

Design and Synthesis of Advanced Materials Incorporating this compound Motifs

The incorporation of fluorinated motifs into materials can impart unique properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Future research in this area could include:

Fluoropolymers: Polymerization of derivatives of this compound could lead to the development of new fluoropolymers with tailored properties for applications in coatings, membranes, and advanced textiles.

Liquid Crystals: The introduction of the trifluoromethyl group can significantly alter the mesomorphic properties of molecules, making derivatives of this compound interesting candidates for the design of new liquid crystalline materials.

Organic-Inorganic Hybrid Materials: This compound could serve as a building block for sol-gel processes to create hybrid materials with enhanced performance characteristics. google.comresearchgate.net For example, silica-based hybrid materials have been prepared using precursors like tetraethoxysilane. researchgate.net

Interdisciplinary Research in Fluorine Chemistry and Acetals

The study of this compound sits (B43327) at the intersection of fluorine chemistry and acetal chemistry, offering rich opportunities for interdisciplinary research. nih.govnih.gov The unique properties conferred by the fluorine atoms, such as high electronegativity and the ability to form strong bonds with carbon, coupled with the protective and synthetic utility of the acetal group, create a powerful synergy. ethernet.edu.et

Future research will likely involve collaborations between synthetic chemists, materials scientists, and computational chemists to fully elucidate the fundamental properties of this compound and to rationally design new molecules and materials with desired functions. nih.govnih.govacs.org The exploration of organofluorine chemistry at the multidisciplinary interface of biology and chemistry is a significant and expanding field. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.